molecular formula C10H12OS B14778590 2,4-Dimethyl-5-(methylthio)benzaldehyde

2,4-Dimethyl-5-(methylthio)benzaldehyde

Cat. No.: B14778590
M. Wt: 180.27 g/mol
InChI Key: HMFVGEAIGXGLGU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(methylthio)benzaldehyde is a specialized benzaldehyde derivative of high interest in organic synthesis and medicinal chemistry. Its structure, featuring dimethyl and methylthio substituents, makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The aldehyde group is highly reactive, allowing for condensation reactions and serving as a precursor to various heterocycles. The specific mechanism of action for this compound is dependent on the final molecule it is incorporated into. Researchers utilize this compound primarily as a key intermediate in the development of novel active compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes. Researchers should consult relevant safety data sheets before use.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2,4-dimethyl-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12OS/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3

InChI Key

HMFVGEAIGXGLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with methyl chloride and a methylthio compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-5-(methylthio)benzaldehyde may involve more efficient and scalable processes. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-(methylthio)benzaldehyde is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-dimethyl-5-(methylthio)benzaldehyde and its derivatives?

Synthesis optimization requires careful selection of reaction conditions. For example:

  • Solvent and catalyst choice : Absolute ethanol with glacial acetic acid as a catalyst is often used for reflux-based condensation reactions involving substituted benzaldehydes (e.g., 4–6 hours under reflux) .
  • Purification : Recrystallization from isopropyl alcohol (IPA) or methanol improves purity, as seen in analogous benzaldehyde derivatives where residual impurities are removed via sequential recrystallization .
  • Precursor handling : Ensure stoichiometric control (e.g., 0.001 mol of reactants) to avoid side products .

Q. How can researchers confirm the structural integrity of 2,4-dimethyl-5-(methylthio)benzaldehyde post-synthesis?

Use multi-technique characterization:

  • NMR spectroscopy : Compare 1^1H NMR chemical shifts (e.g., δ 8.92 ppm for imine protons in related thiadiazole derivatives) and integration ratios to verify substituent positions .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 240 [M+1] for fluorinated analogs) .
  • Melting point analysis : Sharp melting points (e.g., 203°C for purified intermediates) indicate purity .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in physicochemical properties be resolved?

Discrepancies, such as rotational barriers in benzaldehyde derivatives, can arise from experimental limitations (e.g., spectral resolution) or theoretical approximations. To address this:

  • High-resolution FTIR : Use far-infrared spectroscopy to refine torsional barrier measurements (e.g., –CHO torsion in benzaldehyde) .
  • DFT calculations : Cross-validate experimental results with density functional theory to identify systematic errors .

Q. What strategies improve selectivity in catalytic applications of 2,4-dimethyl-5-(methylthio)benzaldehyde derivatives?

  • Catalyst design : Metal-organic frameworks (MOFs) like Ce-MOFs enhance selectivity in oxidation reactions (e.g., 80% selectivity for styrene oxide vs. benzaldehyde) by modulating active sites .
  • Reaction time optimization : Short reaction times (e.g., <2 hours) reduce over-oxidation, as demonstrated in styrene epoxidation studies .

Q. How can researchers address challenges in synthesizing sterically hindered derivatives of this compound?

  • Stepwise functionalization : Introduce substituents sequentially to avoid steric clashes. For example, sulfonation followed by methylation was used to synthesize 2,5-dimethoxy-4-(methylthio)anisole .
  • Alternative routes : Use protective groups (e.g., acetyl for hydroxyl in 4-hydroxybenzaldehyde analogs) to direct reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for methylthio-substituted benzaldehydes?

  • Cross-validation : Compare NMR, IR, and mass spectrometry data with literature values (e.g., δ 3.89 ppm for methoxy groups in 4-methoxybenzaldehyde derivatives) .
  • Impurity profiling : Residual solvents or unreacted precursors (e.g., methyl iodide in methylation steps) may distort signals. Use TLC or GC-MS to identify contaminants .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Stoichiometric logs : Document molar ratios (e.g., 5 mmol aldehyde per reaction) and reaction times precisely .
  • Intermediate characterization : Validate each step (e.g., nitrostyrene intermediates with defined melting points) before proceeding .

Methodological Resources

  • Spectral databases : Leverage PubChem, Reaxys, and NIST for reference data .
  • Safety protocols : Follow ECHA and OSHA guidelines for handling toxic intermediates (e.g., bromomethyl derivatives) .

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